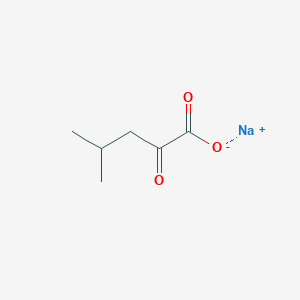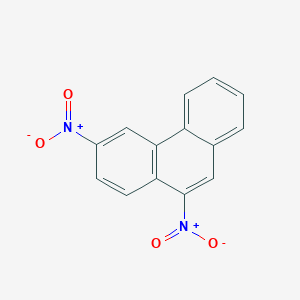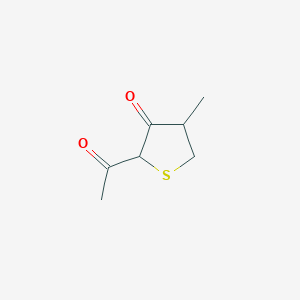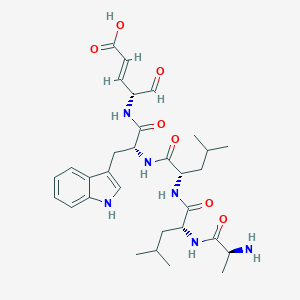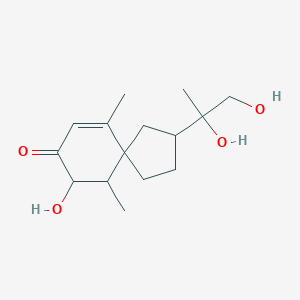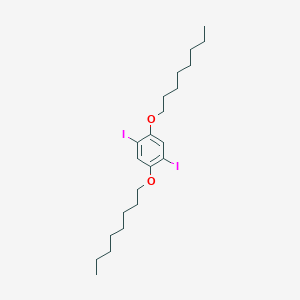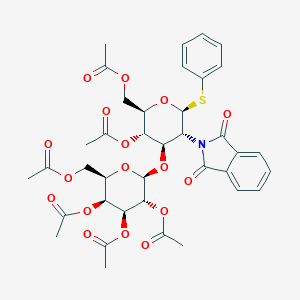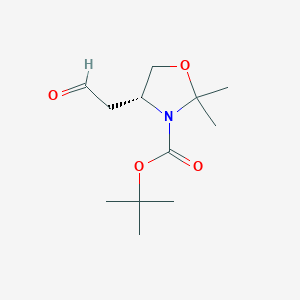
(R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate is a chemical compound that belongs to the oxazolidine family. It is a chiral molecule with a molecular formula of C12H21NO3 and a molecular weight of 227.3 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Mécanisme D'action
The mechanism of action of (R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate is not fully understood. However, it is believed that the compound exerts its biological activity by inhibiting the biosynthesis of bacterial proteins. This is achieved by binding to the bacterial 23S ribosomal RNA, which prevents the formation of the initiation complex required for protein synthesis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate are still under investigation. However, studies have shown that the compound exhibits potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The compound has also shown antifungal activity against Candida albicans.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate in lab experiments include its high potency against antibiotic-resistant bacteria and its potential use as a chiral building block in organic synthesis. However, the compound has certain limitations, including its toxicity towards certain cell lines and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research and development of (R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate. These include:
1. Investigating the compound's potential as a therapeutic agent against antibiotic-resistant bacterial infections.
2. Developing new synthetic routes for the compound to improve its yield and purity.
3. Studying the compound's mechanism of action in more detail to gain a better understanding of its biological activity.
4. Exploring the compound's potential use as a chiral building block in the synthesis of new drugs and materials.
5. Investigating the compound's potential as an antifungal agent against other fungal species.
In conclusion, (R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate is a promising compound with potential applications in various fields. Its high potency against antibiotic-resistant bacteria and potential use as a chiral building block in organic synthesis make it a valuable compound for scientific research. Further studies are needed to fully understand the compound's mechanism of action and to explore its potential in new applications.
Méthodes De Synthèse
The synthesis of (R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate can be achieved through several methods. One of the most popular methods involves the reaction of tert-butyl 2-aminoacetate with 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Applications De Recherche Scientifique
The (R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate has shown promising results in various scientific research applications. It has been extensively studied for its potential use as a chiral building block in organic synthesis. The compound has also been investigated for its antimicrobial, antifungal, and antitumor properties.
Propriétés
Numéro CAS |
153053-19-1 |
|---|---|
Nom du produit |
(R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate |
Formule moléculaire |
C12H21NO4 |
Poids moléculaire |
243.3 g/mol |
Nom IUPAC |
tert-butyl (4R)-2,2-dimethyl-4-(2-oxoethyl)-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-9(6-7-14)8-16-12(13,4)5/h7,9H,6,8H2,1-5H3/t9-/m1/s1 |
Clé InChI |
GAWRNYMYEGSVFV-SECBINFHSA-N |
SMILES isomérique |
CC1(N([C@@H](CO1)CC=O)C(=O)OC(C)(C)C)C |
SMILES |
CC1(N(C(CO1)CC=O)C(=O)OC(C)(C)C)C |
SMILES canonique |
CC1(N(C(CO1)CC=O)C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B132079.png)
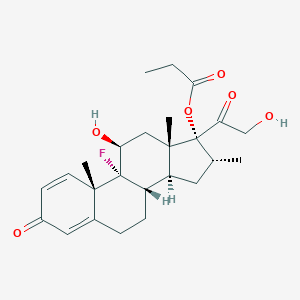

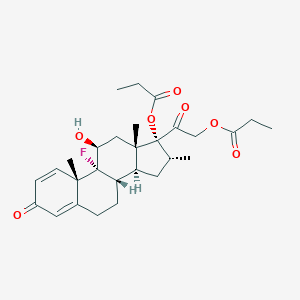
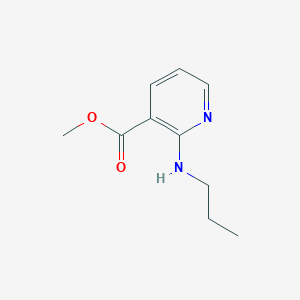
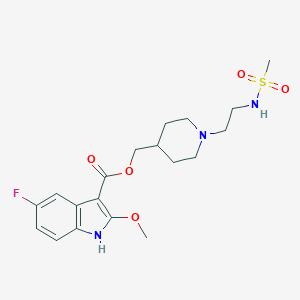
![(6R)-6-[(1R,4E,7aR)-4-{2-[(1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol](/img/structure/B132092.png)
